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molecular formula C8H13ClN2 B151400 3,4-Dimethylphenylhydrazine hydrochloride CAS No. 60481-51-8

3,4-Dimethylphenylhydrazine hydrochloride

Cat. No. B151400
M. Wt: 172.65 g/mol
InChI Key: YYMIOVAEQIEPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242977B2

Procedure details

To a solution of pivaloylacetonitrile (400 mg) in toluene (10 mL) were added 3,4-dimethylphenylhydrazine hydrochloride (520 mg) and triethylamine (0.4 mL) and refluxed with heating for 5 hours. The reaction mixture was added with a saturated sodium hydrogen carbonate aqueous solution. The obtained organic layer was washed with a saturated sodium chloride aqueous solution. The obtained organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The obtained residue was purified on silica gel column chromatography (hexane:ethyl acetate=4:1) to give the titled compound (490 mg) having the following physical data.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
3,4-dimethylphenylhydrazine hydrochloride
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:7][C:8]#[N:9])(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].Cl.[CH3:11][C:12]1[CH:13]=[C:14]([NH:19][NH2:20])[CH:15]=[CH:16][C:17]=1[CH3:18].C(N(CC)CC)C.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1>[C:2]([C:1]1[CH:7]=[C:8]([NH2:9])[N:19]([C:14]2[CH:15]=[CH:16][C:17]([CH3:18])=[C:12]([CH3:11])[CH:13]=2)[N:20]=1)([CH3:5])([CH3:4])[CH3:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C(C)(C)C)(=O)CC#N
Name
3,4-dimethylphenylhydrazine hydrochloride
Quantity
520 mg
Type
reactant
Smiles
Cl.CC=1C=C(C=CC1C)NN
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 5 hours
Duration
5 h
WASH
Type
WASH
Details
The obtained organic layer was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified on silica gel column chromatography (hexane:ethyl acetate=4:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)N)C1=CC(=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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